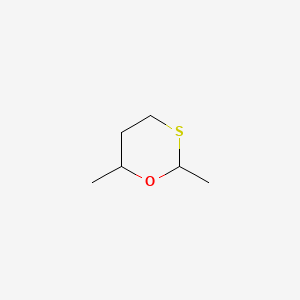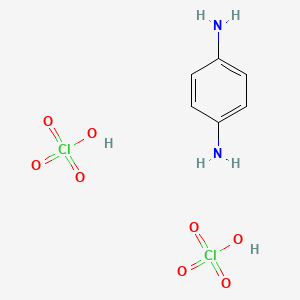
Benzene-1,4-diamine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-diamine;perchloric acid:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitrobenzene Derivatives: Benzene-1,4-diamine can be synthesized by the reduction of 1,4-dinitrobenzene using reducing agents such as iron powder in acidic medium.
Hydrogenation: Another method involves the hydrogenation of 1,4-dinitrobenzene in the presence of a catalyst like palladium on carbon.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, benzene-1,4-diamine is produced by catalytic hydrogenation of 1,4-dinitrobenzene.
Reduction with Iron Powder: This method involves the reduction of 1,4-dinitrobenzene using iron powder in an acidic medium, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene-1,4-diamine can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Dye Synthesis: Benzene-1,4-diamine is used as an intermediate in the synthesis of azo dyes and other colorants.
Polymer Production: It is a precursor for the production of high-performance polymers such as Kevlar.
Biology and Medicine:
Hair Dyes: The compound is a key ingredient in oxidative hair dyes due to its ability to impart long-lasting color.
Research on Detoxification Mechanisms: Studies have investigated the detoxification pathways of benzene-1,4-diamine derivatives in human skin cells.
Industry:
Rubber Industry: Used as an antioxidant in the rubber industry to prevent degradation.
Photographic Chemicals: Employed in the production of photographic developers.
Mechanism of Action
Molecular Targets and Pathways:
Oxidative Hair Dyes: In hair dyes, benzene-1,4-diamine undergoes oxidation to form colored compounds that bind to the hair shaft, providing long-lasting color.
Detoxification: The compound is metabolized by enzymes such as N-acetyltransferase-1 (NAT-1) in human skin cells, leading to the formation of less toxic metabolites.
Comparison with Similar Compounds
Benzene-1,2-diamine (o-phenylenediamine): An isomer of benzene-1,4-diamine with similar chemical properties but different reactivity and applications.
Benzene-1,3-diamine (m-phenylenediamine): Another isomer with distinct chemical behavior and uses.
Uniqueness:
Properties
CAS No. |
24827-80-3 |
|---|---|
Molecular Formula |
C6H10Cl2N2O8 |
Molecular Weight |
309.06 g/mol |
IUPAC Name |
benzene-1,4-diamine;perchloric acid |
InChI |
InChI=1S/C6H8N2.2ClHO4/c7-5-1-2-6(8)4-3-5;2*2-1(3,4)5/h1-4H,7-8H2;2*(H,2,3,4,5) |
InChI Key |
HDQWABDQARKJRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


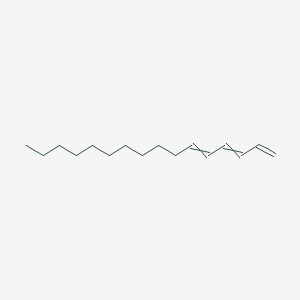
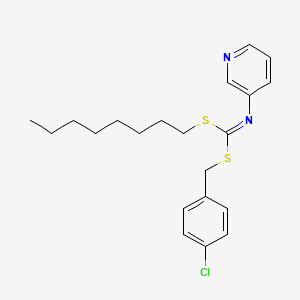
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)

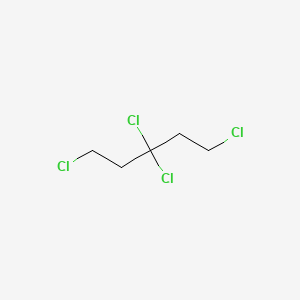
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)
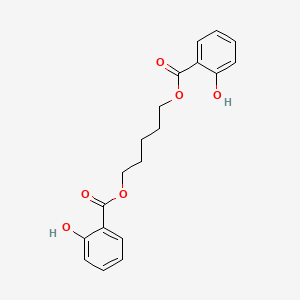

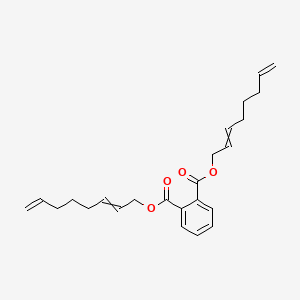

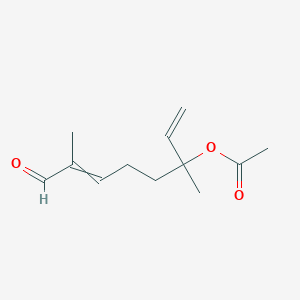
![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
